2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride
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Overview
Description
2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride is an organic compound with a phenol group substituted with amino, chloro, and methyl groups
Mechanism of Action
Target of Action
Similar compounds are known to interact with benzylic positions . The compound might also have a role in the synthesis of indole derivatives, which are prevalent in selected alkaloids .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to be involved in various reactions, including nitration and conversion from the nitro group to an amine .
Pharmacokinetics
A similar compound, 2,4-dichloro-3,5-dimethylphenol, is known to be slightly soluble in water and very soluble in organic solvents such as alcohol, ether, and ketone . This could potentially impact the bioavailability of 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride.
Result of Action
Similar compounds have been found to exhibit high tyrosinase inhibitory behavior .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s known that 4-amino-2,5-dimethylphenol should be stored in a cool, dry place, away from fire sources and oxidizers .
Biochemical Analysis
Biochemical Properties
2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic substitution reactions, where it can act as a nucleophile due to the presence of the amino group. It also interacts with hydroxylamine to form oximes and hydrazones . These interactions are crucial for understanding the compound’s role in biochemical processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it can participate in free radical bromination and nucleophilic substitution reactions . These interactions result in changes in gene expression and other molecular processes, providing insights into the compound’s mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride typically involves multi-step organic reactions. One common method includes the chlorination of 3,5-dimethylphenol followed by nitration and subsequent reduction to introduce the amino group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups in place of the chloro group.
Scientific Research Applications
2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorophenol: Similar structure but lacks the methyl groups.
4-Chloro-3,5-dimethylphenol: Similar structure but lacks the amino group.
2-Amino-4-chlorophenol: Similar structure but lacks the methyl groups.
Uniqueness
2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride is unique due to the presence of both amino and chloro groups along with the methyl groups on the phenol ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-amino-4-chloro-3,5-dimethylphenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-4-3-6(11)8(10)5(2)7(4)9;/h3,11H,10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXYFSATLRRGRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052530-87-6 |
Source
|
Record name | Phenol, 2-amino-4-chloro-3,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1052530-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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